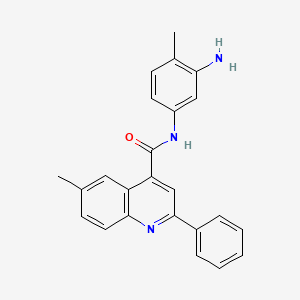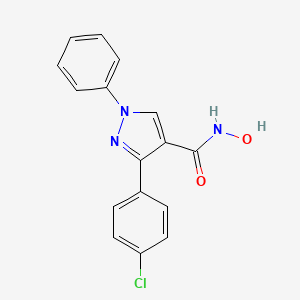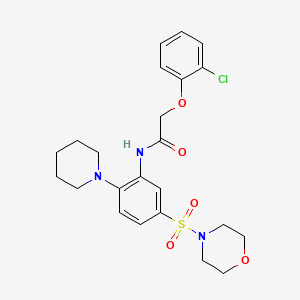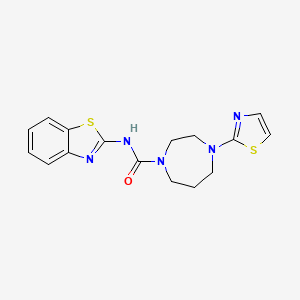
N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide, also known as AMC, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. AMC belongs to the quinoline family and is a derivative of 4-aminoquinoline. It has been found to possess several biological activities that make it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide is not yet fully understood. However, studies have suggested that it exerts its biological activities by inhibiting various cellular pathways. For example, N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression. It has also been shown to inhibit the replication of viruses by targeting viral enzymes.
Biochemical and Physiological Effects:
N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide has been found to have several biochemical and physiological effects. Studies have reported that it can inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to inhibit the activity of COX-2, an enzyme involved in inflammation. Furthermore, N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide has been found to induce apoptosis in cancer cells by activating caspases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide has several advantages as a research tool. It is relatively easy to synthesize, and its purity can be easily monitored using various analytical techniques. Furthermore, it has been found to be stable under various conditions, making it suitable for use in experiments. However, one limitation of N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the exact mechanism of action of N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide and to evaluate its efficacy in preclinical and clinical trials. Additionally, the antiviral activity of N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide needs to be further explored, especially in the context of emerging viral diseases. Finally, modifications to the synthesis method of N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide can be explored to improve the yield and purity of the compound.
Métodos De Síntesis
The synthesis of N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide involves the reaction of 4-amino-2-methylquinoline with 3-amino-4-methylbenzoic acid and phenyl isocyanate. The resulting product is then subjected to further purification steps to obtain pure N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide. The synthesis of N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide has been reported in several studies, and various modifications to the synthesis method have been proposed to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide has been found to possess several biological activities that make it a promising candidate for further research. It has been shown to have antitumor, anti-inflammatory, and antiviral activities. Studies have also reported that N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Furthermore, N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide has been found to possess antiviral activity against several viruses, including dengue virus, Zika virus, and chikungunya virus.
Propiedades
IUPAC Name |
N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-15-8-11-22-19(12-15)20(14-23(27-22)17-6-4-3-5-7-17)24(28)26-18-10-9-16(2)21(25)13-18/h3-14H,25H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPHIGPYPMBKGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC(=C(C=C3)C)N)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-amino-4-methylphenyl)-6-methyl-2-phenylquinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1-pyridin-3-ylsulfonylpiperidine-4-carboxamide](/img/structure/B7534519.png)
![N-(2-chloro-5-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7534524.png)
![4-[[2-Hydroxy-3-[(4-methoxyphenyl)methoxy]propyl]amino]cyclohexan-1-ol](/img/structure/B7534526.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-3-(2-fluorophenoxy)propanamide](/img/structure/B7534527.png)
![[2-[(9-Ethylcarbazol-3-yl)amino]-2-oxoethyl] 2-(2-pyridin-2-yl-1,3-thiazol-4-yl)acetate](/img/structure/B7534551.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-2-methoxy-4-methylsulfanylbenzamide](/img/structure/B7534552.png)
![N-[3-[(2,5-dioxoimidazolidin-1-yl)methyl]phenyl]-2-(1-methylindol-3-yl)acetamide](/img/structure/B7534561.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dimethoxyphenyl)-1-phenylpyrazole-4-carboxamide](/img/structure/B7534576.png)

![N-[4-[2-(diethylamino)ethylcarbamoyl]phenyl]-1-(4-fluorophenyl)-3-(3-methoxyphenyl)pyrazole-4-carboxamide](/img/structure/B7534585.png)
![1-[3-(Dimethylsulfamoyl)-4-methylphenyl]-3-(3-methoxyphenyl)thiourea](/img/structure/B7534591.png)
![2-[4-(3,4-Dimethylphenyl)sulfonyl-1,4-diazepan-1-yl]-1,3-thiazole](/img/structure/B7534595.png)